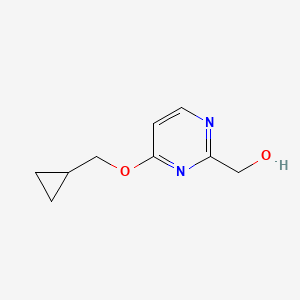
6-(Difluoromethoxy)-3,4'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(Difluoromethoxy)-3,4’-bipyridine” likely belongs to a class of organic compounds known as bipyridines and difluoromethoxy compounds. Bipyridines are organic compounds containing two pyridine rings . Difluoromethoxy compounds contain a difluoromethoxy group, which consists of a methoxy group where two hydrogen atoms are replaced by fluorine .
Synthesis Analysis
While specific synthesis methods for “6-(Difluoromethoxy)-3,4’-bipyridine” are not available, similar compounds are often synthesized through methods such as O-alkylation, oxidation, and N-acylation .Molecular Structure Analysis
The molecular structure of “6-(Difluoromethoxy)-3,4’-bipyridine” would likely involve two pyridine rings connected in some way, with a difluoromethoxy group attached to one of the carbon atoms in the 6-position of one of the pyridine rings .Chemical Reactions Analysis
Again, while specific reactions involving “6-(Difluoromethoxy)-3,4’-bipyridine” are not available, similar compounds often undergo reactions such as difluoromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(Difluoromethoxy)-3,4’-bipyridine” would depend on its specific structure. For example, similar compounds have a molecular weight around 173.12 .Direcciones Futuras
Propiedades
IUPAC Name |
2-(difluoromethoxy)-5-pyridin-4-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-11(13)16-10-2-1-9(7-15-10)8-3-5-14-6-4-8/h1-7,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEVOIPMMKVEKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC=NC=C2)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673543 |
Source


|
| Record name | 6-(Difluoromethoxy)-3,4'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethoxy)-3,4'-bipyridine | |
CAS RN |
1214367-90-4 |
Source


|
| Record name | 6-(Difluoromethoxy)-3,4'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




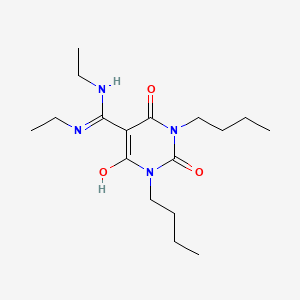

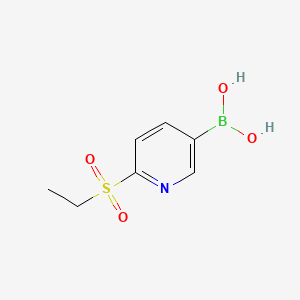
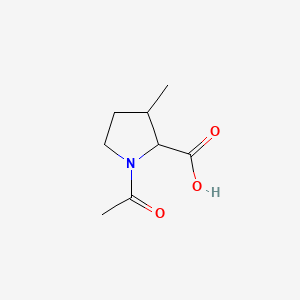



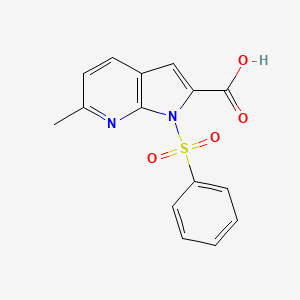
![5-[(5-Nitro-2-furanyl)oxy]-1,3-benzodioxole](/img/no-structure.png)
